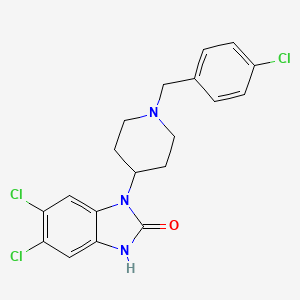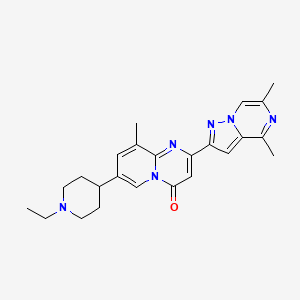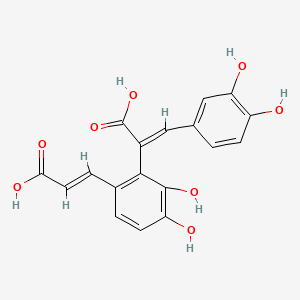
SR-17018
Overview
Description
SR-17018 is an opioid drug that acts as an agonist of the μ-opioid receptors and activates the signaling pathway of G-proteins, causing a strong analgesic effect . Unlike other opioid drugs, it has fewer side effects when used, is less likely to cause respiratory depression, and develop tolerance .
Synthesis Analysis
A comprehensive molecular modeling protocol was developed to explain the observed activity profiles of selected µ opioid receptor agents, including SR-17018 . The study involved docking and molecular dynamics simulations carried out for three crystal structures of the target at a microsecond scale, followed by the statistical analysis of ligand–protein contacts .Molecular Structure Analysis
SR-17018 exhibits a qualitative and temporal MOP phosphorylation profile that is strikingly different from any other known biased, partial, or full MOP agonist . Detailed analysis of receptor phosphorylation may provide novel insights into previously unappreciated pharmacological properties of newly synthesized MOP ligands .Physical And Chemical Properties Analysis
The chemical and physical data of SR-17018 are as follows: Formula - C19H18Cl3N3O, Molar mass - 410.72 g·mol −1 .Scientific Research Applications
µ-Opioid Receptor Agonist
SR-17018 is a functionally selective novel, non-peptide opioid ligand for the µ-opioid receptor (MOP) with efficacious G protein-stimulation . It has been reported as a highly biased µ-opioid with an extremely wide therapeutic window .
Analgesic Properties
SR-17018 increases latency to withdraw in the hot plate and warm water tail-flick assay . This suggests that it has potential analgesic properties, making it a candidate for pain management research.
Respiratory Depression
Interestingly, SR-17018 does not induce respiratory depression in mice at up to 48 mg/kg . This is a significant finding as respiratory depression is a common side effect of many opioids.
Reversal of Morphine Tolerance
It has been shown that SR-17018 can also reverse morphine tolerance . This could be particularly useful in managing patients who have developed a tolerance to morphine or other opioids.
Prevention of Withdrawal Symptoms
In addition to reversing morphine tolerance, SR-17018 can prevent withdrawal symptoms . This could potentially be used in the treatment of opioid addiction.
MOP Phosphorylation and Dephosphorylation
SR-17018 stimulates atypical µ-opioid receptor phosphorylation and dephosphorylation . This unique property distinguishes SR-17018 from other known biased, partial, or full MOP agonists .
Robust Internalization
SR-17018 induces robust internalization comparable to DAMGO , a potent µ-opioid receptor agonist. This suggests that SR-17018 could be used in studies investigating the internalization and trafficking of µ-opioid receptors.
Potential for New Drug Discovery
The unique properties of SR-17018, such as its ability to stimulate atypical MOP phosphorylation and dephosphorylation, and its distinct temporal profile, suggest that it could provide novel insights into previously unappreciated pharmacological properties of newly synthesized MOP ligands . This could potentially lead to the discovery of new drugs with improved therapeutic profiles.
Mechanism of Action
Target of Action
SR-17018 is a drug that acts as a biased agonist at the µ-opioid receptor (MOR) . The µ-opioid receptor is a G protein-coupled receptor expressed widely throughout the body but most notably in brain regions involved in nociception, respiration, and reinforcement .
Mode of Action
SR-17018 selectively activates the G-protein signaling pathway over β-arrestin 2 recruitment . This selective activation, known as biased agonism, allows SR-17018 to produce analgesic effects while causing less respiratory depression and development of tolerance than conventional opioids . It has also been shown that SR-17018 can reverse morphine tolerance and prevent withdrawal .
Biochemical Pathways
The primary biochemical pathway affected by SR-17018 is the G-protein signaling pathway . When SR-17018 binds to the µ-opioid receptor, it stimulates a receptor phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOR phosphorylation, which is reversible within minutes after agonist washout, SR-17018-induced MOR phosphorylation persists for hours under otherwise identical conditions .
Pharmacokinetics
It is known that the compound has a high affinity for the µ-opioid receptor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SR-17018 and their impact on its bioavailability.
Result of Action
The primary result of SR-17018’s action is its analgesic effects . It has been shown to alleviate withdrawal symptoms and reduce the expression of MOR receptors over time, thus reducing tolerance . In animal studies, it has been found to produce analgesic effects with less respiratory depression and development of tolerance than conventional opioids .
Safety and Hazards
Future Directions
SR-17018 was initially reported as a highly biased µ-opioid with an extremely wide therapeutic window . It was later shown that SR-17018 can also reverse morphine tolerance and prevent withdrawal via a hitherto unknown mechanism of action . This suggests that SR-17018 could be a promising candidate for future research in the field of pain management .
properties
IUPAC Name |
5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUDYUGRSQDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336689 | |
| Record name | SR-17018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2M8P7Uaw4W | |
CAS RN |
2134602-45-0 | |
| Record name | SR-17018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-17018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-17018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)
![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)
